molecular formula C13H11NO3 B017288 Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 77837-09-3

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No. B017288
CAS RN: 77837-09-3
M. Wt: 229.23 g/mol
InChI Key: RJBSPLUQQNNULO-UHFFFAOYSA-N
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Description

“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 77837-09-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is methyl 6-oxo-1-phenyl-pyridine-3-carboxylate .


Synthesis Analysis

A catalytic multicomponent protocol has been developed to synthesize dihydropyridine-3-carboxylates . This involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .


Molecular Structure Analysis

The linear formula of “Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI Code for this compound is provided in the source .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyridine-3-carboxylates include nucleophilic additions of in situ-generated copper acetylides on carbon electrophiles . This strategy is rooted in the ability of copper salts to preclude the π-electrons density across the triple bonds which results in developing appreciable partial positive charge in alkyne synthon .


Physical And Chemical Properties Analysis

“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” has a boiling point and melting point of 160-162°C . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Summary:

Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development. Researchers have explored its potential as an antihypertensive agent, calcium channel blocker, or even as an anti-inflammatory compound.

Methods and Experimental Procedures:

  • Synthesis : The compound can be synthesized through a multicomponent protocol, often involving copper catalysts and organolithium reagents .

Results and Outcomes:

  • Anti-Inflammatory Potential : Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases .

Organic Synthesis and Catalysis

Summary:

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecules.

Methods and Experimental Procedures:

Results and Outcomes:

  • Catalytic Transformations : The compound undergoes transformations to yield valuable intermediates .

Material Science and Polymer Chemistry

Summary:

Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be incorporated into polymer structures.

Methods and Experimental Procedures:

Results and Outcomes:

  • Drug Delivery Systems : Researchers explore its use in drug-loaded polymer nanoparticles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

methyl 6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSPLUQQNNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6.0 g, 39.22 mmol), phenylboronic acid (5.74 g, 47.06 mmol), copper(II) acetate monohydrate (11.76 g, 58.82 mmol), pyridine (6.32 mL, 78.43 mmol) and molecular sieves (4 Å, 6.0 g) in dichloromethane (100 mL) was stirred at ambient temperature for 12 hours and filtered. Standard extractive work up provided a crude residue which was purified by silica gel column chromatography (100-200 mesh) (1-2% methanol in chloroform) to give the title compound as a brown solid (5.0 g, 56%). m.p. 100-105° C.; 1H NMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.63 (d, J=9.5 Hz, 1H), 7.36-7.55 (m, 5H), 7.91 (dd, J=2.5, 9.9 Hz, 1H), 8.23 (d, J=2.5 Hz, 1H); IR (KBr) υ 3058, 2924, 2854, 1721, 1675, 1540, 1446, 1313, 1271, 1103 cm−1; MS 230 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.76 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TV Magee, MF Brown, JT Starr, DC Ackley… - Journal of Medicinal …, 2013 - ACS Publications
We report novel polymyxin analogues with improved antibacterial in vitro potency against polymyxin resistant recent clinical isolates of Acinetobacter baumannii and Pseudomonas …
Number of citations: 66 pubs.acs.org
DN Garad, SB Mhaske - The Journal of Organic Chemistry, 2019 - ACS Publications
Ru-catalyzed regioselective cascade annulation of acrylamides with 2-alkynoates via aza-Michael/C–H activation sequence for the synthesis of various 6-oxo nicotinic acid esters is …
Number of citations: 23 pubs.acs.org
W Zhu, J Shen, Q Li, Q Pei, J Chen, Z Chen… - Archiv der …, 2013 - Wiley Online Library
Twenty‐seven 1,5‐disubstituted‐pyridin‐2(1H)‐one derivatives were synthesized and evaluated for their anti‐cancer and anti‐fibrosis activity by A549 and NIH3T3 cell viability assays, …
Number of citations: 13 onlinelibrary.wiley.com
XH Li, AH Ye, C Liang, DL Mo - Synthesis, 2018 - thieme-connect.com
An efficient transition-metal-free strategy to synthesize 2-aryloxypyridine derivatives has been developed by a selective O-arylation of 2-pyridones with diaryliodonium salts. The …
Number of citations: 18 www.thieme-connect.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com

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